molecular formula C26H26ClNO5 B11215297 (2-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11215297
M. Wt: 467.9 g/mol
InChI Key: HGRRGFDBUOLDNJ-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a dimethoxy-substituted isoquinoline core, and a methoxyphenoxy moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzaldehyde, 6,7-dimethoxy-1-tetralone, and 2-methoxyphenol.

    Key Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yields and purity. For example, the Pictet-Spengler reaction might use a Lewis acid catalyst, while the Friedel-Crafts acylation could require anhydrous aluminum chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for cost, efficiency, and safety. This might include:

    Continuous Flow Chemistry: To enhance reaction rates and yields.

    Automated Reaction Monitoring: For precise control over reaction conditions.

    Purification Techniques: Such as crystallization, distillation, or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced isoquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure might be explored for catalytic properties in organic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Receptor Binding Studies: Its interaction with biological receptors can be studied to understand its pharmacological effects.

Medicine

    Drug Development:

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of chlorophenyl, dimethoxy, and methoxyphenoxy groups in a single molecule.

    Versatility: Potential for diverse chemical reactions and applications in various fields.

    Bioactivity: Unique interactions with biological targets, making it a valuable compound for drug development and other applications.

(2-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds.

Properties

Molecular Formula

C26H26ClNO5

Molecular Weight

467.9 g/mol

IUPAC Name

(2-chlorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C26H26ClNO5/c1-30-22-10-6-7-11-23(22)33-16-21-19-15-25(32-3)24(31-2)14-17(19)12-13-28(21)26(29)18-8-4-5-9-20(18)27/h4-11,14-15,21H,12-13,16H2,1-3H3

InChI Key

HGRRGFDBUOLDNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Cl)OC)OC

Origin of Product

United States

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